molecular formula C10H20N2O2 B1439273 tert-butyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate CAS No. 348165-60-6

tert-butyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate

Cat. No.: B1439273
CAS No.: 348165-60-6
M. Wt: 200.28 g/mol
InChI Key: RDMVVTNPIKHJHP-SFYZADRCSA-N
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Description

tert-Butyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate is an organic compound that features a tert-butyl group, an amino group, and a pyrrolidine ring. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other bioactive molecules.

Mechanism of Action

Mode of Action

This group is stable and is cleaved when the protecting group is removed, a process achieved with a strong acid such as trifluoracetic acid . This could potentially influence the compound’s interaction with its targets.

Pharmacokinetics

, which could potentially impact its bioavailability.

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the crowded tert-butyl group in the compound elicits a unique reactivity pattern . This group increases the molecular solubility and reduces the aggregation-caused self-quenching of excitons in neat films by inhibiting the intramolecular vibrational relaxation and the intermolecular π–π stacking .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate typically involves the protection of the amino group using a tert-butyloxycarbonyl (Boc) group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or with slight heating.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the compound into its amine or alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

tert-Butyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate is used in various scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (2R,4S)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate
  • tert-Butyl (2R,4S)-2-methyl-4-hydroxypyrrolidine-1-carboxylate

Uniqueness

tert-Butyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. The tert-butyl group provides steric hindrance, affecting the compound’s interactions with other molecules .

Properties

IUPAC Name

tert-butyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-7-5-8(11)6-12(7)9(13)14-10(2,3)4/h7-8H,5-6,11H2,1-4H3/t7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDMVVTNPIKHJHP-SFYZADRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN1C(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H](CN1C(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The 4-azido-2-methyl-pyrrolidine-1-carboxylic acid t-butyl ester (93.41 mg, 0.41 mmol) was taken up in ethyl acetate in a Paar vessel. The solution was flushed with argon and Pd/C (100.00 mg) was added to the vessel. The argon atmosphere was replaced by hydrogen at 50 psi. The vessel was shaken for 12 h. The hydrogen atmosphere was replaced by argon and the solution was filtered through a celite pad. The pad was washed twice with ethyl acetate. The solvent was removed under reduced pressure. The product was used without further purification. Yield 79.65 mg.C10H20N2O2 MS m/e=200.2 (M+).
Name
4-azido-2-methyl-pyrrolidine-1-carboxylic acid t-butyl ester
Quantity
93.41 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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